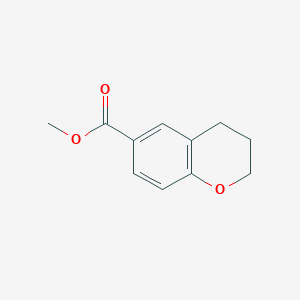

Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate

Description

Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate is a bicyclic organic compound featuring a benzopyran core partially saturated at positions 3 and 4, with a methyl ester group at position 6. The ester functional group at position 6 enhances lipophilicity, which may improve bioavailability compared to carboxylic acid analogs.

Properties

IUPAC Name |

methyl 3,4-dihydro-2H-chromene-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)9-4-5-10-8(7-9)3-2-6-14-10/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIDOLZITWCKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a substituted phenol with an appropriate ester in the presence of a catalyst . The reaction conditions often include heating and the use of solvents like benzene or toluene.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization in medicinal chemistry applications.

Reagents/Conditions:

-

Acidic hydrolysis : Concentrated HCl (1–3 M) at reflux (80–100°C) for 6–12 hours.

-

Basic hydrolysis : NaOH (2–5 M) in aqueous ethanol (50–70% v/v) at 60–80°C for 4–8 hours.

Products:

-

3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid (yield: 85–92% under basic conditions).

Electrophilic Aromatic Substitution

The benzopyran ring participates in electrophilic substitution due to its electron-rich aromatic system. Halogenation and nitration occur at the para position relative to the ester group.

Halogenation Example:

Reagents : Bromine (Br₂) in acetic acid, 25–40°C, 2–4 hours .

Product : Methyl 7-bromo-3,4-dihydro-2H-1-benzopyran-6-carboxylate (yield: 78%) .

Nitration Example:

Reagents : Nitration mixture (HNO₃/H₂SO₄), 0–5°C, 1–3 hours .

Product : Methyl 5-nitro-3,4-dihydro-2H-1-benzopyran-6-carboxylate (yield: 65%) .

Ring-Opening and Functionalization

Under strong reducing conditions, the dihydrobenzopyran ring can undergo cleavage, enabling access to linear intermediates.

Reduction with LiAlH₄ :

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous THF, reflux (66°C), 6 hours.

Product : 6-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran (yield: 70%).

Oxidation with KMnO₄ :

Reagents : KMnO₄ in acidic aqueous acetone, 50°C, 3 hours.

Product : 6-Carboxy-3,4-dihydro-2H-1-benzopyran-2-one (yield: 55%).

Decarboxylative Coupling

The compound participates in decarboxylative cross-coupling reactions, forming C–C bonds for complex heterocycle synthesis.

Example Reaction :

Reagents : Pyridylacetic acid, Cu(I) catalyst, DMF, 100°C, 12 hours .

Product : 4-(Pyridylmethyl)chroman-2-carboxylate derivatives (yield: 60–75%) .

Acid-Catalyzed Rearrangements

Strong acids facilitate ring expansion or contraction, altering the benzopyran scaffold.

Ring Expansion with H₂SO₄ :

Reagents : Concentrated H₂SO₄, 110°C, 1 hour .

Product : Quinoline-6-carboxylate derivatives (yield: 72%) .

Mechanistic Insights

Scientific Research Applications

While "Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate" is not directly discussed in the provided search results, closely related compounds and their applications are mentioned, which can provide insights.

Here's a summary of applications and properties of related compounds:

1. 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its derivatives:

- Pharmaceutical Intermediates: 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is an important intermediate in drug synthesis with great application value . Its preparation method has a high yield, improving medicine production efficiency .

- Medicine preparation: Application of the preparation method of the 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound in preparation of a medicine with a 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid structure .

2. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol:

- Building Block in Organic Synthesis: It is a versatile building block in organic synthesis.

- Antioxidant Properties: It may help in scavenging free radicals, thus protecting cells from oxidative stress.

- Raw Material/Intermediate: Often used as a raw material and intermediate in organic synthesis.

- Synthesis of key intermediates: Used in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its alkyl ester, which are key intermediates in the synthesis of the cardiovascular agent nebivolol.

- Preparation of Smo inhibitors: Used in the preparation of Smo inhibitors, which are used for preparing Smo inhibitor drugs or antitumor drugs.

3. 6-Methoxy-4-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-2-one:

- Hybrid molecule synthesis: it can be produced via doubly decarboxylative Michael addition of pyridylacetic acid to coumarin-3-carboxylic acids or chromone-3-carboxylic acids . It gives access to a wide variety of interesting hybrid molecules bearing two important heterocyclic scaffolds: coumarin-pyridine and chromanone-pyridine ring systems .

4. 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine):

- Agonist of the TPO receptor: useful as an agonist of the TPO receptor, particularly in enhancing platelet production and particularly in the treatment of thrombocytopenia .

5. Methyl-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate:

Structural Features and Property Differences of Related Compounds :

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 6-Hydroxybenzopyran | Hydroxyl group at position 6 | Lacks fluorine; different biological activity |

| 6-Methylbenzopyran | Methyl group at position 6 | Altered lipophilicity affecting pharmacokinetics |

| 3,4-Dihydroxybenzopyran | Hydroxyl groups at positions 3 and 4 | Increased polarity; potential for different solubility |

| 7-Fluoro-3,4-dihydroxybenzopyran | Fluorine at position 7 | May exhibit enhanced binding affinity for certain receptors |

| Rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol | Fluorination and hydroxymethylation | May confer distinct pharmacological properties not found in its analogs |

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation, oxidative stress, and cellular signaling . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzopyran Derivatives

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., dichloro in 8c ) increase melting points (178°C) due to enhanced intermolecular forces.

- Bulky substituents (e.g., benzylmercapto in 14g ) reduce crystallinity, lowering melting points (84–86°C) .

Synthesis Yields: Compounds 8b and 8c were synthesized in moderate yields (~50–53%) via reactions with aminomethyl propenone hydrochlorides .

Spectral Data :

- ¹H NMR : Methoxy groups (e.g., in 8b ) resonate at δ 3.80, while ethoxy protons (e.g., in 14f ) appear as triplets (δ 1.15) and quartets (δ 4.05) .

Functional Group Implications

- Ester vs.

- Lactone vs. Ester : The lactone in 3,4-dihydro-6-methyl-2H-1-benzopyran-2-one is more prone to hydrolysis than the ester, influencing stability in biological systems.

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (8b ) increase electron density on the aromatic ring, whereas dichloro substituents (8c ) enhance electrophilicity, affecting reactivity in nucleophilic additions .

Gaps and Limitations

- Limited data on the target compound’s synthesis, spectral properties, and safety.

- Contradictory substituent effects (e.g., dichloro vs. methoxy) warrant further study to clarify structure-property relationships.

Biological Activity

Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate is a compound belonging to the benzopyran class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused benzene and pyran ring structure. Its molecular formula is , with a molecular weight of approximately 192.21 g/mol. The compound is characterized by the presence of a methyl ester group at the carboxyl position, which may influence its solubility and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds within the benzopyran family possess significant antimicrobial properties. This compound has been evaluated against several bacterial strains, demonstrating efficacy in inhibiting growth.

- Anticancer Properties : Preliminary research has indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through modulation of signaling pathways involved in cell survival.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of COX-2 |

Case Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial activity of this compound against various pathogenic bacteria. The results showed that the compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 64 µg/mL, indicating promising potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2. These findings suggest its potential as a therapeutic agent in cancer treatment.

Research Findings

Recent research has focused on elucidating the structure–activity relationship (SAR) of methyl 3,4-dihydro-2H-1-benzopyran derivatives. Modifications to the benzopyran structure have been shown to enhance biological activity:

- Substituent Variations : Introduction of halogen or alkoxy groups at specific positions on the benzopyran ring significantly affects the compound's potency against microbial and cancer cell lines.

- Pharmacokinetic Profiles : Studies have indicated favorable pharmacokinetic properties for this compound, including good absorption and distribution characteristics in biological systems.

Q & A

Q. What are the established synthetic routes for Methyl 3,4-dihydro-2H-1-benzopyran-6-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization or condensation reactions. For example, cyclization of substituted phenolic esters under acidic conditions can yield the benzopyran backbone. Reaction optimization should focus on solvent selection (e.g., ethanol or toluene), temperature control (80–120°C), and catalytic systems (e.g., p-toluenesulfonic acid for cyclization). Yield improvements (>70%) are achievable by minimizing side reactions through inert atmospheres and controlled stoichiometry .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- HPLC-MS : To confirm molecular weight and detect impurities (e.g., using C18 columns with methanol/water mobile phases) .

- NMR Spectroscopy : ¹H and ¹³C NMR for verifying the benzopyran scaffold, ester carbonyl (δ ~165–170 ppm), and methoxy group (δ ~3.8 ppm) .

- Melting Point Analysis : Compare experimental values (e.g., 212°C for analogous fluorinated derivatives) with literature data to assess crystallinity .

Q. What safety protocols are critical during handling due to limited toxicological data?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (P95 or higher) if dust formation occurs .

- Engineering Controls : Perform reactions in fume hoods with negative pressure to mitigate inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low regioselectivity in benzopyran derivatives?

Regioselectivity challenges arise in methoxy and ester group positioning. Strategies include:

- Catalytic Screening : Test Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability for desired regiochemistry .

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction timelines .

Q. What methodologies resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies in literature data (e.g., melting points ranging from 170°C to 212°C for analogous compounds) require:

- Reproducibility Studies : Validate purity via DSC (Differential Scanning Calorimetry) and elemental analysis .

- Polymorphism Screening : Assess crystalline vs. amorphous forms using X-ray diffraction .

Q. How do structural modifications (e.g., fluorination) impact the compound’s stability and bioactivity?

- Stability : Fluorination at the 6-position (e.g., 6-fluoro derivatives) increases thermal stability (boiling point ~358°C) but may reduce hydrolytic stability in aqueous media .

- Bioactivity : Methoxy and ester groups enhance lipophilicity, potentially improving membrane permeability in pharmacological studies .

Q. What are the degradation pathways under accelerated storage conditions?

- Hydrolytic Degradation : Monitor ester hydrolysis in buffered solutions (pH 1–12) via HPLC to identify degradation products (e.g., free carboxylic acid) .

- Oxidative Stability : Expose to UV light and O₂ to simulate long-term storage, analyzing products with LC-MS .

Methodological Considerations

Q. How to design experiments for quantifying trace impurities in scaled-up synthesis?

- LC-TOF-MS : High-resolution mass spectrometry for detecting sub-1% impurities (e.g., dimeric byproducts) .

- Spiking Studies : Introduce known impurities (e.g., unreacted precursors) to validate detection limits .

Q. What computational tools predict interactions of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.